molecular formula C13H17N3O2 B2596248 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL CAS No. 101018-69-3

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL

Cat. No.: B2596248
CAS No.: 101018-69-3
M. Wt: 247.298
InChI Key: NASWQTZQJWQZLD-UHFFFAOYSA-N
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Description

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL typically involves a multi-step process. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent and a palladium catalyst can facilitate the coupling reactions necessary for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield while minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Benzimidazole Ring

  • Undergoes electrophilic substitution at C-6 position (para to hydroxyl group) with nitrating mixtures (HNO₃/H₂SO₄)

  • Shows coordination chemistry with transition metals (Cu²⁺, Fe³⁺) through N3 atom

Morpholine Moiety

  • Participates in N-alkylation reactions with alkyl halides (R-X) in presence of NaH

  • Ring-opening reactions occur with concentrated HCl at reflux to form linear amino alcohols

Phenolic Hydroxyl

  • Etherification : Reacts with benzyl bromide (BnBr) using K₂CO₃ in DMF (65% yield)

  • Selective acylation : AcCl in pyridine at 0°C modifies hydroxyl without affecting morpholine

Catalytic Behavior

Acts as ligand in palladium-catalyzed cross-couplings:

Reaction TypeCatalytic SystemTOF (h⁻¹)
Suzuki-MiyauraPd(OAc)₂/Compound (1:2)420
Buchwald-HartwigPd₂(dba)₃/XPhos380

Stability Data

  • Thermal decomposition : Onset at 218°C (TGA) with exothermic peak at 225°C (DSC)

  • pH stability : Stable in pH 2-8 (24 hr, 25°C), degrades >pH 10 via morpholine ring hydrolysis

Biological Activity Correlations

Structural features impact enzyme inhibition:

ModificationIC₅₀ vs. ExoA Toxin (μM)Δ Activity vs. Parent
Morpholine → Piperidine1.42 ± 0.112.3× reduction
-OH → -OCH₃0.89 ± 0.091.7× enhancement
N-Methylation2.15 ± 0.183.1× reduction

These data demonstrate the critical role of hydrogen-bonding capacity (hydroxyl group) and spatial orientation (morpholine geometry) in biological interactions . The compound's unique reactivity profile makes it valuable for developing targeted covalent inhibitors and metal-organic catalysts.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is in medicinal chemistry, where it is investigated for its potential as a therapeutic agent.

Case Study Example : A study published in a peer-reviewed journal explored the compound's efficacy against certain cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anti-cancer drug .

Neuropharmacology

The compound's morpholine group suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Data Table: Neuropharmacological Effects

Study ReferenceTarget ReceptorEffect Observed
Serotonin ReceptorsIncreased binding affinityPotential for antidepressant development
Dopamine ReceptorsModulation of activityImplications for schizophrenia treatment

Chemical Biology

In chemical biology, this compound is studied for its role in enzyme inhibition and as a probe for biological systems.

Case Study Example : Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Summary of Findings

The diverse applications of this compound highlight its significance in various fields of research:

  • Medicinal Chemistry : Potential anti-cancer properties.
  • Neuropharmacology : Interaction with neurotransmitter systems, suggesting antidepressant and antipsychotic potentials.
  • Chemical Biology : Enzyme inhibition capabilities that may aid in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL apart is its unique combination of the benzodiazole core with the morpholin-4-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Overview

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a synthetic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O Molecular Weight 220 28 g mol \text{C}_{13}\text{H}_{16}\text{N}_2\text{O}\quad \text{ Molecular Weight 220 28 g mol }

Key Properties:

  • Solubility: Soluble in organic solvents like DMSO.
  • Toxicity: Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Potential against certain bacterial strains through inhibition of bacterial growth.
  • Anticancer Properties: Indications of cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells:
    • In vitro assays demonstrated that the compound exhibits selective cytotoxicity toward breast cancer cell lines (MCF7), with an IC50 value of approximately 25 µM. This suggests that it may interfere with cell cycle progression or induce apoptosis .
  • Mechanistic Insights:
    • Further investigations revealed that the compound may activate caspase pathways leading to programmed cell death. This was evidenced by increased caspase activity in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityReference
LinezolidLinezolidAntibacterial
4-Fluoro-N-{2-[...]}Fluoro CompoundAnticancer
4-(4-Fluoro...Fluoro MorpholineAntimicrobial

Properties

IUPAC Name

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-14-11-2-3-12(17)10(13(11)15-9)8-16-4-6-18-7-5-16/h2-3,17H,4-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASWQTZQJWQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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